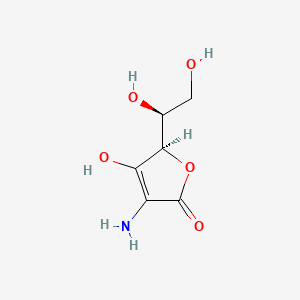![molecular formula C28H40BrN7O4 B610810 1-(3-((((2R,3S,4R,5R)-5-(4-Amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(isopropyl)amino)propyl)-3-(4-(tert-butyl)phenyl)urea CAS No. 1561178-17-3](/img/structure/B610810.png)
1-(3-((((2R,3S,4R,5R)-5-(4-Amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(isopropyl)amino)propyl)-3-(4-(tert-butyl)phenyl)urea
Vue d'ensemble
Description
SGC0946 est un inhibiteur hautement puissant et sélectif de l'enzyme DOT1L, qui est une méthyltransférase d'histone responsable de la méthylation de l'histone H3 sur la lysine 79 (H3K79). Ce composé a démontré un potentiel significatif dans la mort sélective des cellules présentant des translocations de leucémie myéloïde aiguë, ce qui en fait un candidat prometteur pour la recherche sur le cancer .
Applications De Recherche Scientifique
SGC0946 has a wide range of applications in scientific research, particularly in the fields of:
Chemistry: Used as a chemical probe to study the function of DOT1L and its role in histone methylation.
Biology: Employed in studies to understand the epigenetic regulation of gene expression and chromatin-dependent signaling.
Medicine: Investigated for its potential in treating cancers, especially those involving mixed lineage leukemia translocations.
Industry: Utilized in the development of new therapeutic agents targeting epigenetic modifications .
Mécanisme D'action
Target of Action
SGC0946 is a highly effective and specific inhibitor of DOT1L , a histone H3-lysine79 (H3K79) methyltransferase . DOT1L is unique in that it is the only protein lysine methyltransferase (PKMT) to methylate histone H3 on Lysine 79 (H3K79), a chromatin mark associated with active chromatin and transcriptional elongation .
Mode of Action
SGC0946 inhibits DOT1L by binding within the S-adenosylmethionine (SAM) cofactor-binding site common to all histone lysine methyltransferases (KMTs) . This interaction results in the inhibition of DOT1L’s enzymatic activity, leading to a reduction in the methylation of H3K79 .
Biochemical Pathways
The primary biochemical pathway affected by SGC0946 is the methylation of histone H3 at lysine 79 (H3K79). DOT1L, the enzyme targeted by SGC0946, is responsible for this specific methylation . The inhibition of DOT1L by SGC0946 leads to a significant decrease in H3K79 dimethylation .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of SGC0946 are not readily available, it’s known that the compound has a potent inhibitory effect on DOT1L, with an IC50 of 0.3 nM . This suggests that SGC0946 has a high affinity for its target, which could potentially impact its bioavailability.
Result of Action
The inhibition of DOT1L by SGC0946 results in a reduction of H3K79 methylation, leading to G1 cell cycle arrest, inhibition of cell self-renewal and metastatic potential, and induction of cell differentiation . It has been shown to selectively kill cells containing an MLL translocation, making it a potential therapeutic agent for certain types of leukemia .
Analyse Biochimique
Biochemical Properties
SGC0946 interacts with the enzyme DOT1L, inhibiting it with an IC50 of 0.3nM in a radioactive enzyme assay . This interaction results in the potent reduction of H3K79 dimethylation, a chromatin mark associated with active chromatin and transcriptional elongation . SGC0946 is over 100-fold selective for other histone methyltransferases .
Cellular Effects
SGC0946 has been shown to influence cell function in various ways. It can induce G1 arrest, inhibit the potential of cell self-renewal and metastasis, and induce cell differentiation . It has been used in studies of leukemia and solid tumors . In ovarian cancer cells, SGC0946 reduces proliferation and survival by inhibiting DOT1L enzymatic activity .
Molecular Mechanism
The molecular mechanism of SGC0946 involves its binding to the enzyme DOT1L, inhibiting its activity and thereby reducing H3K79 dimethylation . This affects gene expression and chromatin-dependent signaling, influencing various cellular processes .
Temporal Effects in Laboratory Settings
The effects of SGC0946 have been observed over time in laboratory settings. It shows time- and dose-dependent reductions in the H3K79me2 mark in the Molm13 MLL cell line that has the MLL/AF9 translocation .
Dosage Effects in Animal Models
In animal models, the effects of SGC0946 vary with different dosages. For instance, in a mouse xenograft model of ovarian cancer, pharmacological inhibition of DOT1L with SGC0946 attenuates the growth of ovarian cancer cells .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
SGC0946 est synthétisé par une série de réactions chimiques impliquant la bromation d'un noyau de pyrrolo[2,3-d]pyrimidine, suivie de la fixation d'un fragment ribofuranosyle et d'une fonctionnalisation supplémentaire pour introduire les groupes isopropyle et tert-butyle. Le produit final est obtenu par purification et cristallisation .
Méthodes de Production Industrielle
Bien que les méthodes de production industrielle spécifiques de SGC0946 ne soient pas largement documentées, la synthèse implique généralement des techniques de synthèse organique standard telles que la bromation, la substitution nucléophile et la formation de liaison amide. Le composé est ensuite purifié en utilisant des techniques telles que la chromatographie et la cristallisation pour atteindre une pureté élevée .
Analyse Des Réactions Chimiques
Types de Réactions
SGC0946 subit principalement des réactions typiques des composés organiques ayant des groupes fonctionnels similaires. Celles-ci comprennent :
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau des groupes hydroxyle du fragment ribofuranosyle.
Réduction : Des réactions de réduction peuvent se produire au niveau du noyau de pyrrolo[2,3-d]pyrimidine bromé.
Substitution : Des réactions de substitution nucléophile sont possibles au niveau de l'atome de brome sur le noyau de pyrrolo[2,3-d]pyrimidine
Réactifs et Conditions Communs
Oxydation : Des oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés en conditions basiques
Principaux Produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés ou réduits de SGC0946, ainsi que des analogues substitués où l'atome de brome est remplacé par d'autres groupes fonctionnels .
Applications de Recherche Scientifique
SGC0946 a une large gamme d'applications en recherche scientifique, en particulier dans les domaines suivants :
Chimie : Utilisé comme sonde chimique pour étudier la fonction de DOT1L et son rôle dans la méthylation des histones.
Biologie : Employé dans des études pour comprendre la régulation épigénétique de l'expression des gènes et la signalisation dépendante de la chromatine.
Médecine : Enquête sur son potentiel dans le traitement des cancers, en particulier ceux impliquant des translocations de leucémie myéloïde aiguë.
Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant les modifications épigénétiques .
Mécanisme d'Action
SGC0946 exerce ses effets en inhibant l'enzyme DOT1L, qui est responsable de la méthylation de l'histone H3 sur la lysine 79. Cette inhibition entraîne une diminution de la méthylation de H3K79, entraînant une perturbation de l'expression des gènes et de la structure de la chromatine. Le composé se lie au site de liaison du cofacteur S-adénosylméthionine de DOT1L, empêchant l'enzyme de catalyser la réaction de méthylation .
Comparaison Avec Des Composés Similaires
Composés Similaires
EPZ004777 : Un autre inhibiteur sélectif de DOT1L, mais moins puissant que SGC0946.
Composé 11 : Un inhibiteur de DOT1L chimiquement non apparenté ayant une sélectivité et une puissance similaires
Unicité
SGC0946 est unique en raison de sa forte puissance et de sa sélectivité pour DOT1L, avec une valeur IC50 de 0,3 nM. Il est plus de 100 fois plus sélectif pour DOT1L que pour d'autres méthyltransférases d'histones, ce qui en fait un outil précieux pour étudier le rôle spécifique de DOT1L dans divers processus biologiques .
Propriétés
IUPAC Name |
1-[3-[[(2R,3S,4R,5R)-5-(4-amino-5-bromopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40BrN7O4/c1-16(2)35(12-6-11-31-27(39)34-18-9-7-17(8-10-18)28(3,4)5)14-20-22(37)23(38)26(40-20)36-13-19(29)21-24(30)32-15-33-25(21)36/h7-10,13,15-16,20,22-23,26,37-38H,6,11-12,14H2,1-5H3,(H2,30,32,33)(H2,31,34,39)/t20-,22-,23-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCKJUKAQJINMK-HUBRGWSESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)CC2C(C(C(O2)N3C=C(C4=C(N=CN=C43)N)Br)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C4=C(N=CN=C43)N)Br)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40BrN7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101099663 | |
| Record name | 5-Bromo-7-[5-deoxy-5-[[3-[[[[4-(1,1-dimethylethyl)phenyl]amino]carbonyl]amino]propyl](1-methylethyl)amino]-β-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101099663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1561178-17-3 | |
| Record name | 5-Bromo-7-[5-deoxy-5-[[3-[[[[4-(1,1-dimethylethyl)phenyl]amino]carbonyl]amino]propyl](1-methylethyl)amino]-β-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1561178-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-7-[5-deoxy-5-[[3-[[[[4-(1,1-dimethylethyl)phenyl]amino]carbonyl]amino]propyl](1-methylethyl)amino]-β-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101099663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1561178-17-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Pyridinecarboxamide, 5-[[(5-chloro-2-methoxyphenyl)sulfonyl]amino]-](/img/structure/B610727.png)
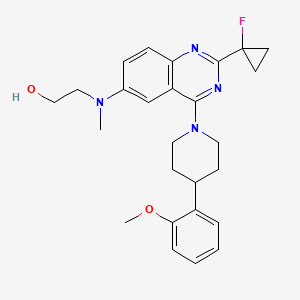

![5-{[6-chloro-5-(2'-hydroxy[1,1'-biphenyl]-4-yl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy}-2-methylbenzoic acid](/img/structure/B610733.png)
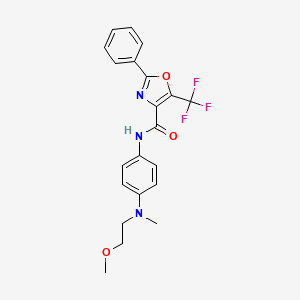

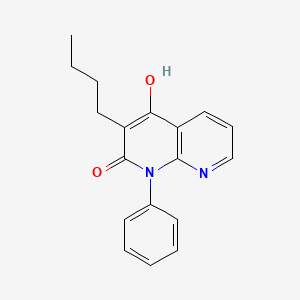

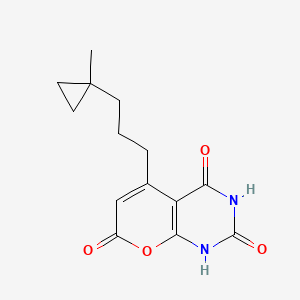
![(R)-6-bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B610745.png)
